molecular formula C29H32N2O6 B11464326 N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide

Cat. No.: B11464326
M. Wt: 504.6 g/mol
InChI Key: DUGBBHZNMDHGNL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide is a complex organic compound that features a benzodioxole moiety, an ethoxypropylamino group, and a hydroxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the ethoxypropylamino group and the hydroxybenzamide structure. Key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of Ethoxypropylamino Group: This step involves the reaction of the benzodioxole intermediate with 3-ethoxypropylamine under controlled conditions.

    Formation of Hydroxybenzamide Structure: The final step involves the coupling of the intermediate with 2-hydroxybenzoic acid derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the benzodioxole or hydroxybenzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H32N2O6

Molecular Weight

504.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]-2-hydroxybenzamide

InChI

InChI=1S/C29H32N2O6/c1-3-35-16-6-15-30-28(33)27(22-12-9-20(2)10-13-22)31(29(34)23-7-4-5-8-24(23)32)18-21-11-14-25-26(17-21)37-19-36-25/h4-5,7-14,17,27,32H,3,6,15-16,18-19H2,1-2H3,(H,30,33)

InChI Key

DUGBBHZNMDHGNL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4O

Origin of Product

United States

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